molecular formula C19H14ClNO4 B15073801 Trpm4-IN-2

Trpm4-IN-2

Cat. No.: B15073801
M. Wt: 355.8 g/mol
InChI Key: OKFVCWAYHJMQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trpm4-IN-2 is a potent inhibitor of the transient receptor potential melastatin 4 (TRPM4) channel, which is a calcium-activated non-selective cation channel. This compound has shown significant potential in the research of various diseases, including prostate cancer and colorectal cancer .

Preparation Methods

The synthesis of Trpm4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .

Chemical Reactions Analysis

Trpm4-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trpm4-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the TRPM4 channel and its role in various chemical processes.

    Biology: Helps in understanding the biological functions of the TRPM4 channel, including its role in calcium homeostasis and cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in diseases such as prostate cancer, colorectal cancer, and cardiac arrhythmias.

    Industry: Used in the development of new drugs targeting the TRPM4 channel

Mechanism of Action

Trpm4-IN-2 exerts its effects by inhibiting the TRPM4 channel, which is a calcium-activated non-selective cation channel. This inhibition leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes such as proliferation, migration, and cell cycle regulation. The molecular targets and pathways involved include the modulation of calcium signaling and interaction with other proteins involved in cellular signaling .

Comparison with Similar Compounds

Trpm4-IN-2 is unique in its high potency and selectivity for the TRPM4 channel. Similar compounds include:

This compound stands out due to its effectiveness in inhibiting TRPM4 in both human and mouse models, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C19H14ClNO4

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-2-[(2-naphthalen-1-yloxyacetyl)amino]benzoic acid

InChI

InChI=1S/C19H14ClNO4/c20-13-8-9-15(19(23)24)16(10-13)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24)

InChI Key

OKFVCWAYHJMQFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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